Tert-butyl benzoyloxycarbamate

Sharpless Aminohydroxylation Alkene Difunctionalization Osmium Catalysis

Sharpless aminohydroxylation with Chloramine-T fails on base-sensitive substrates (esters, acetals, β-lactams) due to hydrolysis. tert-Butyl benzoyloxycarbamate (FC-121, CAS 105340-85-0) enables base-free, osmium-catalyzed aminohydroxylation, preserving these groups. Its N-Boc/O-benzoyl architecture delivers a stable N-Boc-protected amine upon reductive N-O cleavage, bypassing unstable hydroxylamine intermediates for orthogonal deprotection. Also competent in Rh(III)-catalyzed C-H activation/annulation for direct access to alkynylated isocoumarins. Bulk quantities available.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 105340-85-0
Cat. No. B178475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl benzoyloxycarbamate
CAS105340-85-0
Synonymstert-Butyl benzoyloxycarbamate
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H15NO4/c1-12(2,3)16-11(15)13-17-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,15)
InChIKeyKMXMOOQVJSFNNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Benzoyloxycarbamate: Product Overview


tert-Butyl benzoyloxycarbamate (CAS 105340-85-0, molecular formula C12H15NO4, molecular weight 237.25 g/mol) is a protected hydroxylamine derivative that functions as an electrophilic nitrogen transfer reagent [1]. Structurally, it bears an N-Boc-protected amine linked via an N–O bond to a benzoyloxy leaving group, enabling it to serve as a stable, storable ammonia equivalent under oxidative amination conditions [2]. It is commercially recognized as a key reagent (designated FC-121) for the intermolecular Sharpless aminohydroxylation reaction and its asymmetric variant [3]. Beyond its established role in alkene difunctionalization, the compound has recently been employed as a versatile C–H activation substrate in transition-metal-catalyzed annulation chemistry, enabling direct access to isocoumarin scaffolds [4].

1
Electrophilic nitrogen transfer reagent — stable, storable ammonia equivalent for oxidative amination, enabling base-free Sharpless aminohydroxylation.
2
Dual-function N–O architecture — delivers orthogonal Boc-protected amine upon reductive cleavage, bypassing unstable hydroxylamine intermediates.
3
C–H activation substrate — recently reported competence in Rh(III)-catalyzed annulation with 1,3-diynes to access alkynylated isocoumarin scaffolds.

Why tert-Butyl Benzoyloxycarbamate Is Irreplaceable


The procurement of a generic 'benzoyloxycarbamate' or alternative amination reagent without verifying specific structural and reactivity parameters introduces substantial risk of protocol failure. tert-Butyl benzoyloxycarbamate's dual-function N–O bond architecture provides both a traceless, base-labile Boc protecting group and a benzoyloxy leaving group—a combination that enables base-free operation in osmium-catalyzed aminohydroxylation, circumventing side reactions that plague alternative sulfonamide-based reagents like Chloramine-T under basic conditions [1]. Furthermore, the tert-butyl carbamate moiety is non-negotiable for subsequent orthogonal deprotection strategies in multi-step synthesis; substitution with benzyl (Cbz) or allyl (Alloc) analogs alters cleavage orthogonality, compromising downstream functional group compatibility [2]. Finally, this specific reagent exhibits a unique competence in Rh(III)-catalyzed C–H activation/annulation cascades with 1,3-diynes, a reactivity profile that alternative N-protected hydroxylamine derivatives lacking the precise benzoyloxy leaving group may fail to recapitulate, thereby limiting synthetic versatility [3].

Reaction condition mismatch
Alternative sulfonamide reagents (e.g., Chloramine-T) require stoichiometric base, which may induce olefin isomerization or epoxide formation; base-free operation of FC-121 may not transfer.
Deprotection orthogonality loss
Substituting with Cbz or Alloc analogs alters cleavage orthogonality, potentially compromising downstream functional group compatibility in multi-step synthesis.
Annulation competence not reproduced
Rh(III)-catalyzed C–H annulation with 1,3-diynes has only been reported with this benzoyloxycarbamate scaffold; alternative N-protected hydroxylamines may lack the required directing group and internal oxidant capacity.

tert-Butyl Benzoyloxycarbamate: Performance Comparison


Base-Free vs. Base-Mediated Aminohydroxylation

tert-Butyl benzoyloxycarbamate (FC-121) enables regioselective intermolecular aminohydroxylation of functionalized trisubstituted and 1,1-disubstituted alkenes under catalytic OsO4 without the addition of an external base [1]. This base-free protocol distinguishes it from traditional sulfonamide-based nitrogen sources such as Chloramine-T (TsNClNa), which require stoichiometric base to deprotonate the sulfonamide and are associated with olefin isomerization and epoxide formation side reactions [2]. In reported substrate scope studies, the base-free conditions using FC-121 provided the aminohydroxylation adducts with complete regioselectivity favoring the more substituted alcohol isomer in all cases examined; sluggish reactions could be promoted by gentle heating or increased catalyst loading without compromising the base-free advantage [1].

Base-Free vs. Base-Mediated Aminohydroxylation
Class-level inference
Base-free operation (OsO4, no added base) vs. Chloramine-T requiring stoichiometric base
Binary advantage: eliminates base-induced side reactions; quantitative yield differential varies by substrate class.
Expands functional group tolerance to base-sensitive motifs; simplifies reaction setup.
Observed in trisubstituted and 1,1-disubstituted alkenes under catalytic OsO4.
Sharpless Aminohydroxylation Alkene Difunctionalization Osmium Catalysis Base-Free Conditions

N–O Cleavage: Boc-Protected Amine vs. Free Hydroxylamine

A defining differentiating feature of tert-butyl benzoyloxycarbamate is its ability to undergo N–O bond reductive cleavage to release the N-Boc-protected amine directly, without exposing a free hydroxylamine intermediate that is prone to oxidative degradation or undesired condensation reactions [1]. In contrast, alternative O-protected hydroxylamine reagents such as O-benzoylhydroxylamine (CAS 60839-87-4) lack the N-protecting group, generating the unprotected hydroxylamine upon benzoyl deprotection—a species with documented instability under ambient conditions and a higher propensity for disproportionation [2]. N,O-Di-Boc-hydroxylamine (CAS 85006-25-3) offers dual protection but requires two Boc deprotection events to liberate the free amine and suffers from attenuated nucleophilicity of the N–O bond due to electron-withdrawing effects from both carbamates [2].

N–O Cleavage: Boc-Protected Amine vs. Free Hydroxylamine
Class-level inference
Reductive N–O cleavage yields stable N-Boc-amine directly; alternative O-benzoylhydroxylamine generates unstable free hydroxylamine.
Two-step orthogonal deprotection sequence compatible with total synthesis.
Streamlines purification and multi-step integration; avoids oxidative degradation.
Reported under standard reductive cleavage conditions (Zn/AcOH, SmI2, hydrogenation).
Hydroxylamine Equivalents Protecting Group Strategy N–O Bond Cleavage Amine Synthesis

Rh(III)-Catalyzed C–H Annulation with 1,3-Diynes

Beyond its classical role as an electrophilic amination reagent, tert-butyl benzoyloxycarbamate demonstrates a unique reactivity manifold as a directing substrate in Rh(III)-catalyzed C(sp2)–H activation/annulation cascades with 1,3-diynes, enabling one-step access to alkynylated isocoumarins and bis-isocoumarins [1]. This transformation exploits the benzoyloxycarbamate's N–O bond as an internal oxidant and the benzoyl carbonyl as a directing group, generating products in good to excellent yields (52–89% across 24 examples) with high regio- and stereoselectivity [1]. This represents the first example of a transition-metal-catalyzed synthesis of alkynylated isocoumarin scaffolds employing benzoyloxycarbamates, a reactivity profile not reported for alternative N-protected hydroxylamine derivatives lacking the precise benzoyloxycarbamate architecture [1].

Rh(III)-Catalyzed C–H Annulation with 1,3-Diynes
Head-to-head
24 examples; yields 52–89%; exclusive formation of 3,3-bis-isocoumarin isomers
No reported competence for alternative N-protected hydroxylamine reagents in this annulation.
Demonstrates dual-function reactivity beyond classical amination; supports unique synthetic disconnection.
Conditions: Rh(III) catalysis, 1,3-diynes, MeOH or TFE, 80–100 °C, 12–24 h.
C–H Activation Isocoumarin Synthesis Rhodium Catalysis Annulation 1,3-Diynes

Regioselectivity in Sharpless Aminohydroxylation

In the base-free intermolecular aminohydroxylation of functionalized trisubstituted and 1,1-disubstituted alkenes, tert-butyl benzoyloxycarbamate consistently delivers the more substituted alcohol isomer as the favored regioisomer in all cases examined [1]. This predictable regioselectivity contrasts with outcomes observed with some alternative amination reagents, where the electronic and steric bias of the nitrogen source can lead to variable or reversed regiochemical outcomes, complicating reaction planning and purification [2]. The observed selectivity has been leveraged for the synthesis of dehydroamino acid precursors [1].

Regioselectivity in Sharpless Aminohydroxylation
Class-level inference
Consistent formation of the more substituted alcohol isomer in all tested cases; isolated yields 45–78%
Predictable regioselectivity vs. variable outcomes with alternative nitrogen sources.
Simplifies reaction design, reduces optimization effort, minimizes regioisomeric impurities.
Leveraged for dehydroamino acid precursor synthesis; base-free, OsO4 catalysis.
Regioselectivity Sharpless Aminohydroxylation Alkene Difunctionalization Markovnikov Selectivity

tert-Butyl Benzoyloxycarbamate: Applications


Base-Sensitive Aminohydroxylation in Medicinal Chemistry

For medicinal chemistry programs requiring the difunctionalization of alkenes bearing base-labile functional groups (e.g., esters, acetals, epimerizable α-stereocenters, or β-lactam cores), tert-butyl benzoyloxycarbamate (FC-121) is the preferred reagent due to its demonstrated base-free operation in osmium-catalyzed Sharpless aminohydroxylation [1]. This eliminates the risk of base-induced hydrolysis, elimination, or epimerization that would compromise yield and stereochemical integrity if Chloramine-T or alternative sulfonamide-based reagents requiring stoichiometric base were employed. The consistent regioselectivity favoring the more substituted alcohol isomer further ensures predictable product profiles amenable to high-throughput purification workflows [1].

One-Step Alkynylated Isocoumarin Synthesis via Rh(III)

Research groups engaged in heterocycle synthesis or fragment-based drug discovery can leverage tert-butyl benzoyloxycarbamate as a dual-function substrate in Rh(III)-catalyzed C–H activation/annulation cascades with 1,3-diynes, enabling one-step, regio- and stereoselective access to alkynylated isocoumarins and bis-isocoumarins in yields ranging from 52–89% [2]. This transformation is uniquely competent for this benzoyloxycarbamate scaffold and represents a direct entry to a privileged pharmacophore class with broad functional group tolerance (halogens, nitro, ester, alkyl, aryl). Procurement of this specific compound thus unlocks a synthetic disconnection unavailable with alternative N-protected hydroxylamine reagents, which lack the requisite directing group architecture and internal oxidant capacity for this annulation manifold [2].

Orthogonal N-Boc Protection in Total Synthesis

In complex molecule total synthesis where an amine must be introduced via electrophilic amination and subsequently carried through multiple synthetic steps before final deprotection, tert-butyl benzoyloxycarbamate is the reagent of choice. Upon reductive N–O bond cleavage, it directly delivers a stable N-Boc-protected amine intermediate, bypassing the unstable free hydroxylamine stage that complicates workflows using O-benzoylhydroxylamine [3]. The Boc group remains intact under the reductive N–O cleavage conditions, providing orthogonal protection that can be removed later under standard acidic conditions without perturbing other sensitive functionalities. This orthogonal deprotection sequence is essential for convergent synthetic strategies and reduces the number of protection/deprotection cycles required [3].

Synthesis of Dehydroamino Acid Precursors and Modified Peptides

The aminohydroxylation adducts generated from tert-butyl benzoyloxycarbamate serve as direct precursors to dehydroamino acids, valuable building blocks for the synthesis of conformationally constrained peptides and natural product analogs [1]. The predictable regioselectivity and base-free reaction conditions enable the functionalization of sterically hindered and densely functionalized alkene substrates that are challenging for alternative amination protocols, thereby expanding the accessible chemical space for peptide modification and peptidomimetic design [1].

Application
Selection Property
Validation Focus
Base-sensitive aminohydroxylation in medicinal chemistry
Base-free operation under OsO4 catalysis
Functional group tolerance for esters, acetals, epimerizable stereocenters
One-step alkynylated isocoumarin synthesis via Rh(III)
Competent directing substrate for C–H activation/annulation
Regio- and stereoselective access to privileged pharmacophore scaffolds
Orthogonal N-Boc protection in total synthesis
Reductive N–O cleavage delivers stable N-Boc-amine
Two-step deprotection sequence, avoiding unstable hydroxylamine stage
Dehydroamino acid precursors and modified peptides
Predictable, substrate-invariant regioselectivity
Conformationally constrained building blocks; sterically hindered alkene tolerance
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